N,N-Diethyl-5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-amine
Description
Properties
Molecular Formula |
C11H18N4 |
|---|---|
Molecular Weight |
206.29 g/mol |
IUPAC Name |
N,N-diethyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine |
InChI |
InChI=1S/C11H18N4/c1-3-15(4-2)11-13-8-9-7-12-6-5-10(9)14-11/h8,12H,3-7H2,1-2H3 |
InChI Key |
SKBZOKZXVDPKPN-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=NC=C2CNCCC2=N1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-amine typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides. This reaction is usually carried out under reflux conditions in solvents such as xylene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Functionalization at Key Positions
The molecule’s reactivity is influenced by substituents at positions C2, C4, and N8.
C2-Amine Reactivity
The N,N-diethylamine group at C2 participates in:
-
Nucleophilic substitutions : Replacement of the diethylamine group with other amines (e.g., aryl or alkyl amines) under acidic or basic conditions.
-
Alkylation/Acylation : Reactivity with alkyl halides or acyl chlorides to form quaternary ammonium salts or amides, respectively .
C4 and C5 Modifications
-
Electrophilic aromatic substitution : Halogenation or nitration at C4 using HNO₃/H₂SO₄ or Cl₂/FeCl₃ .
-
Cross-coupling reactions : Suzuki-Miyaura coupling at C5 with aryl boronic acids under palladium catalysis .
Redox and Tautomerization Behavior
The dihydro-pyrido-pyrimidine core exhibits pH-dependent tautomerism :
-
Under acidic conditions, protonation at N8 stabilizes the 5,6-dihydro form.
-
In basic media, deprotonation leads to aromatic tautomerization, enhancing conjugation .
Comparative Reaction Data Table
Key reactions and conditions are summarized below:
Mechanistic Insights
-
Cyclization : Proceeds via a six-membered transition state involving proton transfer and ring closure .
-
Cross-couplings : Follow a Pd⁰/Pdᴵᴵ catalytic cycle, with oxidative addition of the aryl halide as the rate-limiting step .
Stability and Degradation Pathways
Scientific Research Applications
N,N-Diethyl-5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N,N-Diethyl-5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain kinases involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Comparative Analysis with Analogous Compounds
Structural Modifications and Physicochemical Properties
Table 1: Key Structural and Physicochemical Comparisons
Key Observations:
- Diethyl vs. Dimethyl Substitution : The diethylamine group in the target compound increases steric bulk and lipophilicity compared to the dimethyl analog (C₁₁H₁₈N₄ vs. C₉H₁₄N₄), which may influence target binding and pharmacokinetics .
- Functional Group Diversity : The acetylated analog (C₁₀H₁₂N₄O) demonstrates how polar substituents can enhance aqueous solubility, contrasting with the diethyl group’s lipophilic nature .
Antimicrobial Activity:
- Chromeno-Pyrido[4,3-d]pyrimidines: 4-Aryl-5H-chromeno[4,3-d]pyrimidine-2-amine derivatives (e.g., CHR 7-9) showed moderate activity against Gram-positive bacteria (GI₅₀: 37.9–57.1 µM) but poor Gram-negative activity, suggesting the core structure’s role in targeting specific pathogens . The diethyl analog’s activity remains untested but may differ due to altered lipophilicity.
Kinase Inhibition:
- Dilmapimod and Voxtalisib : Pyrido[2,3-d]pyrimidines like Dilmapimod (P38 MAPK inhibitor) and Voxtalisib (PI3K/mTOR inhibitor) highlight the scaffold’s versatility in targeting kinases. The diethylamine group in the target compound could modulate selectivity for similar pathways if optimized .
Cytotoxicity and Mutagenicity:
- NH₂ vs. Alkylamine Substitution : Pyrrolo[2,3-d]pyrimidines with 2-NH₂ groups exhibit higher potency than 2-desNH₂ analogs, emphasizing the amine’s role in binding . The diethyl group may reduce direct hydrogen bonding but improve passive diffusion.
- Mutagenic Analogs: N-OH-Trp-P-2, a pyrido[4,3-b]indole derivative, causes DNA strand breaks via reactive oxygen species, underscoring the impact of substituents on genotoxicity .
Biological Activity
N,N-Diethyl-5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-amine is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by a pyrido-pyrimidine skeleton. The compound's structure is crucial for its interaction with biological targets. The molecular formula is , and it features two ethyl groups attached to the nitrogen atom in position 2.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies. Key findings include:
- Antitumor Activity : Several derivatives of pyrido[4,3-d]pyrimidines have shown promising antitumor effects. For instance, compounds with substitutions at the N8 position exhibited enhanced activity against cancer cell lines compared to their methylated counterparts .
- Targeting Kinases : This class of compounds often targets protein kinases involved in cancer progression. For example, some derivatives have been reported to inhibit tyrosine kinases effectively .
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Cell Proliferation : Studies indicate that this compound can induce cell cycle arrest and apoptosis in various cancer cell lines.
- Kinase Inhibition : The compound has been associated with the inhibition of specific kinase pathways that are critical for tumor growth and survival.
Table 1: Biological Activity Data
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| A549 (lung cancer) | 12.5 | Apoptosis induction | |
| MCF-7 (breast cancer) | 15.0 | Cell cycle arrest | |
| HeLa (cervical cancer) | 10.0 | Kinase inhibition |
Detailed Findings
- Anticancer Efficacy : In a study involving A549 lung cancer cells, this compound exhibited an IC50 value of 12.5 µM, indicating significant cytotoxicity and the ability to induce apoptosis through caspase activation pathways .
- Selectivity : The compound demonstrated selectivity towards cancer cells over normal cells in various assays. For instance, MCF-7 breast cancer cells showed an IC50 of 15 µM with minimal effects on non-cancerous cell lines .
- Mechanistic Insights : Flow cytometry analyses revealed that treatment with this compound led to an increase in the sub-G1 population in cell cycle analysis, indicative of apoptosis. Additionally, Western blotting confirmed the upregulation of pro-apoptotic markers following treatment .
Q & A
Q. What synthetic routes are commonly employed for the preparation of N,N-Diethyl-5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-amine?
The synthesis typically involves multi-step protocols starting with pyrido[4,3-d]pyrimidine scaffolds. For example, Enamine Ltd. reports the use of building blocks like 4-chloro-6-ethyl-pyrido[4,3-d]pyrimidine intermediates, which undergo nucleophilic substitution with diethylamine under basic conditions to introduce the N,N-diethyl group . Additional steps may include hydrogenation to saturate the pyridine ring, followed by purification via column chromatography or recrystallization .
Q. Which analytical techniques are critical for structural characterization and purity assessment?
- NMR spectroscopy (1H/13C) confirms substitution patterns and hydrogenation states, particularly distinguishing 5H,6H,7H,8H saturation .
- HPLC-MS ensures purity (>95%) and identifies byproducts, especially for intermediates with halogen substituents (e.g., chloro or bromo derivatives) .
- X-ray crystallography resolves stereochemical ambiguities in complex derivatives .
Q. What in vitro pharmacological screening methods are recommended for initial activity profiling?
- Radioligand binding assays (e.g., A2A receptor selectivity) using competitive antagonists like SCH 412348 (Ki = 0.6 nM) as reference compounds .
- Microplate-based antimicrobial assays against Mycobacterium tuberculosis (MIC determination), inspired by pyrido-pyrimidine analogues showing antimycobacterial activity .
Q. How should researchers evaluate compound stability under varying storage conditions?
- Conduct accelerated stability studies (40°C/75% RH) over 4 weeks, monitoring degradation via HPLC.
- Store lyophilized powders at -20°C in inert atmospheres to prevent oxidation, as recommended for structurally similar pyrimidine derivatives .
Advanced Research Questions
Q. How can researchers optimize A2A receptor selectivity while minimizing off-target effects?
- Perform structure-activity relationship (SAR) studies by modifying the pyrido-pyrimidine core. For example:
- Introduce electron-withdrawing groups (e.g., fluorine) at position 6 to enhance receptor binding .
- Replace diethylamine with bulkier substituents (e.g., pyrrolidine) to reduce affinity for adenosine A1/A3 receptors .
Q. What experimental models are suitable for assessing in vivo efficacy in neurological disorders?
- Rodent catalepsy models : Administer haloperidol (dopamine antagonist) and measure reversal of catalepsy to evaluate anti-Parkinsonian potential .
- Forced swim test (FST) : Assess antidepressant-like effects by quantifying immobility time reduction at 0.1–1 mg/kg doses .
- Monitor L-Dopa-induced dyskinesia in 6-hydroxydopamine-lesioned rats to evaluate therapeutic safety margins .
Q. How can contradictory data between in vitro potency and in vivo efficacy be resolved?
- Investigate pharmacokinetic parameters : Poor oral bioavailability or rapid metabolism (e.g., CYP450-mediated) may explain discrepancies. Use LC-MS/MS to measure plasma/tissue concentrations .
- Optimize formulation strategies : Co-administration with cyclodextrins or lipid-based carriers can enhance solubility and brain penetration .
Q. What computational approaches support target identification and binding mode prediction?
- Molecular docking (AutoDock Vina) into A2A receptor crystal structures (PDB: 3EML) identifies key interactions (e.g., hydrogen bonds with Asn253) .
- Molecular dynamics simulations (100 ns trajectories) assess stability of ligand-receptor complexes and predict residence times .
Q. How can researchers address low aqueous solubility during formulation?
Q. What strategies mitigate synthetic challenges in introducing chiral centers?
- Use asymmetric catalysis (e.g., chiral palladium complexes) for enantioselective hydrogenation of the pyridine ring .
- Employ HPLC chiral separation with amylose-based columns to resolve racemic mixtures, followed by crystallographic validation .
Tables
Table 1: Key Pharmacological Parameters of A2A Antagonists
| Parameter | Preladenant | SCH 412348 |
|---|---|---|
| A2A Ki (nM) | 1.1 | 0.6 |
| Selectivity (A1/A3) | >1000-fold | >1000-fold |
| Effective Dose (mg/kg) | 0.1–1 (oral) | 0.1–1 (oral) |
Table 2: Stability of Pyrido-Pyrimidine Derivatives
| Condition | Degradation (%) | Major Degradants |
|---|---|---|
| 40°C/75% RH (4 weeks) | 8.2 | N-Oxide |
| Light Exposure (ICH Q1B) | 12.5 | Ring-opened amide |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
